molecular formula C14H10BrF4NO2S B8176776 N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide

N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B8176776
M. Wt: 412.20 g/mol
InChI Key: AKEYPDFLUGUIPI-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and 3-(trifluoromethyl)benzenesulfonamide.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-(trifluoromethyl)benzenesulfonamide reacts with 3-bromo-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) can replace the bromine or fluorine atoms.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand or catalyst in certain organic reactions.

Biology and Medicine

    Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.

    Biological Probes: Employed in the design of probes for studying biological systems.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-fluorobenzyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(3-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(3-Bromo-4-methylbenzyl)-3-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF4NO2S/c15-12-6-9(4-5-13(12)16)8-20-23(21,22)11-3-1-2-10(7-11)14(17,18)19/h1-7,20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEYPDFLUGUIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC(=C(C=C2)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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